Diiodotriphenylphosphorane

Catalog No.
S1894181
CAS No.
6396-07-2
M.F
C18H15I2P
M. Wt
516.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diiodotriphenylphosphorane

CAS Number

6396-07-2

Product Name

Diiodotriphenylphosphorane

IUPAC Name

diiodo(triphenyl)-λ5-phosphane

Molecular Formula

C18H15I2P

Molecular Weight

516.1 g/mol

InChI

InChI=1S/C18H15I2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

NSWZEXJQHIXCFL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(I)I

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(I)I
Diiodotriphenylphosphorane (DIPTP) is an organophosphorus compound that belongs to the class of reagents known as Wittig reagents. It is commonly known as the Appel reagent, named after its discoverer, Richard F. Appel. The reactivity of Wittig reagents relies on their ability to react with carbonyl compounds, such as ketones and aldehydes, to form alkenes with a high degree of stereoselectivity. The use of Wittig reagents in organic synthesis has had a significant impact on both fundamental studies and industrial applications.
of DIPTP
DIPTP is a white to off-white crystalline solid, which is highly soluble in organic solvents like dichloromethane, chloroform, and tetrahydrofuran. It has a melting point of 134°C and a boiling point of 167°C. DIPTP is highly sensitive to water and air, and it must be stored under an inert atmosphere.
As a Wittig reagent, DIPTP is highly reactive and can be easily oxidized to produce triphenylphosphine oxide. It reacts readily with carbonyl compounds to form alkene products, which typically exhibit high stereoselectivity.
of DIPTP
DIPTP is typically synthesized by the reaction of triphenylphosphine with iodine in the presence of an acid catalyst. The reaction proceeds according to the following equation:
3Ph3P + I2 + HX → Ph3PI2 + 2HX
Where Ph represents the phenyl group, X represents the acid catalyst, and HX represents the hydrogen halide produced in the reaction.
The formation of DIPTP can be confirmed by several techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. NMR spectroscopy can be used to determine the purity and structure of the compound, whereas X-ray crystallography can be used to determine the crystal structure of the compound.
for DIPTP
DIPTP can be analyzed using several analytical methods, including NMR spectroscopy, infrared (IR) spectroscopy, and gas chromatography (GC). NMR spectroscopy can be used to identify the structure of the compound, while IR spectroscopy can be used to identify the functional groups present in the compound. GC can be used to separate the components of a mixture and identify the presence of DIPTP.
of DIPTP
DIPTP has not been extensively studied for its biological properties, and there is limited information available on its toxicity and safety. However, some studies have indicated that DIPTP may exhibit some level of toxicity, and it should be handled with care in scientific experiments.
DIPTP is highly reactive and should be handled with care in scientific experiments. It can pose a risk of fire and explosion if it comes into contact with air or water. Additionally, it may produce toxic fumes when heated, which can cause respiratory irritation and other health issues.
DIPTP has numerous applications in scientific experiments, particularly in the field of organic synthesis. It is commonly used as a Wittig reagent for the synthesis of alkenes with high stereoselectivity. It has also been used in the synthesis of phosphine ligands for coordination chemistry studies.
Research into DIPTP and its applications is ongoing, with several studies focusing on improving the efficiency and selectivity of Wittig reactions. Additionally, researchers are exploring new applications for DIPTP in catalysis, biochemistry, and materials science.
DIPTP has significant implications in various fields of research and industry. Its use as a Wittig reagent has led to the synthesis of numerous organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, its applications in coordination chemistry have led to the development of new materials with unique properties.
While DIPTP has several applications in organic synthesis, there are limitations to its use, including its sensitivity to air and water and its potential toxicity. Future research into DIPTP will likely focus on improving its stability and safety, as well as expanding its applications in other areas of research and industry.
- Developing new synthetic routes for DIPTP that require less harsh reaction conditions.
- Exploring the use of DIPTP in catalysis and materials science applications.
- Improving the selectivity and efficiency of Wittig reactions using DIPTP.
- Investigating the potential use of DIPTP in bioconjugation and drug delivery.
- Developing new analytical methods for the detection and quantification of DIPTP.
- Studying the toxicity and safety of DIPTP in more detail for a better understanding of its potential risks.
- Exploring the use of DIPTP in electrochemistry for the development of new energy storage materials.
- Developing new synthetic strategies for the preparation of phosphine ligands using DIPTP.
- Investigating the potential use of DIPTP in the synthesis of metal-organic frameworks (MOFs) with unique properties.
- Developing new applications for DIPTP in the synthesis of natural products and other complex organic molecules.

XLogP3

6.3

Other CAS

6396-07-2

Wikipedia

Phosphorane, diiodotriphenyl-

Dates

Modify: 2023-08-16

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